molecular formula C11H15ClN2O B1450995 4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol CAS No. 259522-22-0

4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol

Cat. No. B1450995
M. Wt: 226.7 g/mol
InChI Key: VFEQGPWOWNVVQB-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, molecular weight, and structural formula. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.



Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from simpler starting materials. This can involve multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

The molecular structure of a compound is analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. Computational methods like density functional theory (DFT) can also be used to predict the molecular structure.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes studying the reaction mechanism, rate, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

The physical and chemical properties like melting point, boiling point, solubility, acidity or basicity, reactivity, etc., are determined using various experimental techniques.


Scientific Research Applications

Novel Mu-Opioid Receptor Agonists

Oliceridine, a novel mu-opioid receptor agonist that showcases selective activation of G protein and β-arrestin signaling pathways, represents an advancement in opioid analgesics with the potential for reduced adverse effects. This compound's design and mechanism may inspire the development of new analgesic agents with enhanced safety profiles, highlighting the importance of targeted receptor pathway engagement in drug design (Urits et al., 2019).

Advanced Drug Delivery Systems

The modification of biopolymers like xylan into ethers and esters demonstrates innovative approaches to creating drug delivery systems. These systems leverage the specific properties of functional groups and substitution patterns to optimize drug delivery, showcasing the potential for chemical modifications in improving the effectiveness and targeting of therapeutic agents (Petzold-Welcke et al., 2014).

Atypical Antipsychotic Activity

Compounds like JL13 offer insights into the development of atypical antipsychotics with the potential for reduced side effects compared to traditional treatments. The behavior of JL13 in preclinical studies suggests the possibility of discovering new therapeutic compounds for psychiatric disorders that balance efficacy and tolerability (Bruhwyler et al., 1997).

Antioxidant Applications

Chlorogenic Acid (CGA) demonstrates a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. The study of CGA's biological activities suggests the potential for compounds with antioxidant properties to be used in the prevention and treatment of various diseases, emphasizing the importance of dietary polyphenols in health (Naveed et al., 2018).

Environmental Impact of Pesticides

Research into the urinary biomarkers for pesticide exposure, including organophosphate and pyrethroid pesticides, underscores the significance of studying the environmental and health impacts of chemical compounds. Understanding the metabolic pathways and exposure risks associated with pesticides can inform safer agricultural practices and regulatory policies (Egeghy et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound are determined based on its toxicity, flammability, environmental impact, etc. This information is usually available in the material safety data sheet (MSDS) for the compound.


Future Directions

Future directions could involve finding new applications for the compound, improving its synthesis, studying its properties in more detail, etc.


I hope this general outline helps! If you have any specific questions about these steps, feel free to ask!


properties

IUPAC Name

4-(6-chloropyridin-3-yl)-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14-6-4-11(15,5-7-14)9-2-3-10(12)13-8-9/h2-3,8,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEQGPWOWNVVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CN=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol

CAS RN

259522-22-0
Record name 4-(6-CHLORO-3-PYRIDINYL)-1-METHYL-4-PIPERIDINOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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